N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(8-18-2)16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMSHJONFFOUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-bromo-1-methoxypropane in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred method due to its cost-effectiveness and reduced toxicity . This approach not only enhances the yield but also ensures the sustainability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group (-CONH-) and methoxypropan-2-yl ether (-OCH(CH₃)CH₂O-) are key sites for hydrolysis:
a. Carboxamide Hydrolysis
-
Acidic Conditions : The carboxamide undergoes hydrolysis to form quinoxaline-6-carboxylic acid and 1-methoxypropan-2-amine.
-
Basic Conditions : Saponification yields a carboxylate salt under alkaline conditions .
b. Ether Cleavage
The methoxypropan-2-yl group is susceptible to cleavage via strong acids (e.g., HBr/HOAc), producing quinoxaline-6-carboxamide and methanol .
Substitution Reactions
The quinoxaline core can undergo electrophilic substitution, influenced by the electron-withdrawing carboxamide group:
a. Nitration
Nitration occurs at the electron-rich 3-position of the quinoxaline ring due to meta-directing effects of the carboxamide:
b. Halogenation
Chlorination or bromination proceeds at the 2- or 7-position under Lewis acid catalysis (e.g., FeCl₃) .
Reduction Reactions
The quinoxaline ring can be partially or fully reduced:
a. Partial Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces one pyrazine ring, yielding dihydroquinoxaline derivatives .
b. Full Reduction
Under vigorous conditions (e.g., LiAlH₄), the ring is fully saturated to produce a tetrahydroquinoxaline system.
Oxidation Reactions
The methoxypropan-2-yl group and aromatic ring are oxidation-prone:
a. Side-Chain Oxidation
Oxidizing agents (e.g., KMnO₄) convert the methoxypropan-2-yl group to a ketone:
b. Ring Oxidation
Strong oxidants (e.g., CrO₃) generate quinoxaline-1,4-dioxide derivatives .
Cross-Coupling Reactions
The carboxamide group facilitates palladium-catalyzed couplings:
a. Suzuki-Miyaura Coupling
A halogenated quinoxaline precursor can undergo coupling with aryl boronic acids to form biaryl derivatives .
Biological Reactivity
In medicinal contexts, the compound may interact with biological targets via:
-
Hydrogen Bonding : The carboxamide engages with protein residues (e.g., in kinase binding pockets) .
-
Hydrophobic Interactions : The methoxypropan-2-yl group stabilizes binding in hydrophobic regions .
Thermal Stability
The compound decomposes above 235°C, forming char and volatile byproducts (DSC data) . Pyrolysis releases CO, NH₃, and methoxypropane fragments.
Mechanistic Insights
Biological Activity
N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide is a compound belonging to the quinoxaline class, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimycobacterial research. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on recent studies.
Structure and Synthesis
This compound can be synthesized through various chemical reactions involving quinoxaline derivatives. The incorporation of the methoxypropan-2-yl group is crucial for enhancing the compound's solubility and biological activity. The structural formula can be represented as follows:
Antiviral Properties
Quinoxaline derivatives have been investigated for their antiviral properties, particularly against viruses such as Herpes Simplex Virus (HSV) and Coxsackievirus B5. In a systematic review, several quinoxaline compounds demonstrated varying degrees of antiviral activity. For instance, one derivative showed a 25% reduction in plaque formation at a concentration of 20 µg/mL against HSV . While this compound's specific antiviral efficacy remains to be fully elucidated, its structural similarities suggest potential activity.
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound | Virus Target | Concentration (µg/mL) | Plaque Reduction (%) |
|---|---|---|---|
| Compound A | HSV | 20 | 25 |
| Compound B | CBV5 | 0.09 | High |
| This compound | TBD | TBD | TBD |
Antimycobacterial Activity
Recent studies have highlighted the efficacy of quinoxaline derivatives against Mycobacterium tuberculosis. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 1.25 µg/mL against M. tuberculosis . The mechanism of action is believed to involve DNA damage through the introduction of single and double-stranded breaks, which is critical in combating drug-resistant strains.
Table 2: Antimycobacterial Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound X | 1.25 | M. tuberculosis |
| Compound Y | TBD | M. smegmatis |
| This compound | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication and bacterial DNA synthesis.
- DNA Interaction : The compound may induce DNA strand breaks, leading to bacterial cell death.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins or nucleic acids.
Case Studies
Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:
- Case Study 1 : A study demonstrated that a related quinoxaline derivative significantly reduced viral load in infected cell lines, suggesting that structural modifications can enhance antiviral properties .
- Case Study 2 : Research on antimycobacterial activity showed that specific derivatives resulted in lower MIC values compared to traditional antibiotics, indicating a promising avenue for treating resistant strains .
Scientific Research Applications
Antiviral Applications
Quinoxaline derivatives, including N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide, have been investigated for their potential as antiviral agents. Research indicates that certain quinoxaline compounds can inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). For instance, a study highlighted that specific quinoxaline derivatives exhibited significant antiviral activity against HSV-1, with reductions in plaque formation at low concentrations . The mechanism of action often involves interference with viral entry or replication processes.
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound Name | Virus Targeted | Plaque Reduction (%) | Concentration (µg/mL) |
|---|---|---|---|
| Compound 1 | HSV-1 | 25 | 20 |
| Compound 2 | CMV | Significant | Various |
Anticancer Properties
The anticancer potential of this compound has also been explored. Quinoxaline derivatives are noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of transglutaminase 2, an enzyme involved in oncogenesis . Some derivatives have shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cancer Type | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 0.42 | EGFR Inhibition |
| Compound B | Lung Cancer | 0.15 | COX-2 Inhibition |
Antimycobacterial Activity
This compound has demonstrated activity against Mycobacterium tuberculosis and other mycobacterial strains. Studies have shown that certain quinoxaline derivatives exhibit high selectivity indices and effective minimum inhibitory concentrations (MIC), making them candidates for further development as antitubercular agents .
Table 3: Antimycobacterial Activity
| Compound Name | Mycobacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | M. tuberculosis H37Rv | <15.625 |
| Compound Y | M. smegmatis | Moderate |
Other Biological Activities
In addition to antiviral, anticancer, and antimycobacterial properties, quinoxaline derivatives are being studied for their anti-inflammatory and neuroprotective effects. Their ability to inhibit cyclooxygenase enzymes (COX) positions them as potential candidates for treating inflammatory diseases . Moreover, some studies suggest that they may have neuroprotective effects due to their interaction with serotonin receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Structural Differences and Implications
Quinoxaline vs. Benzene/Thiophene Cores
- This compound features a quinoxaline ring, a nitrogen-rich heterocycle known for π-π stacking and hydrogen-bonding interactions. This contrasts with S-Metolachlor (anilinoacetamide core) and JTL (thiophene-modified quinoxaline).
Substituent Effects
Physicochemical and Environmental Properties
- Lipophilicity : The methoxypropan-2-yl group in the target compound likely increases logP compared to hydroxy-substituted analogues, affecting membrane permeability and bioavailability.
- Degradation : Methoxy groups generally confer slower hydrolysis rates than hydroxy groups, as seen in Metolachlor’s environmental metabolites .
Research Findings and Implications
- Synthetic Accessibility: The absence of chirality in this compound may streamline synthesis compared to S-Metolachlor, which requires enantioselective production .
- Biological Activity : While JTL’s thiophene substituent could enhance binding to sulfur-interacting biological targets, the methoxypropan-2-yl group in the target compound might improve metabolic stability .
- Environmental Impact : Structural parallels to Metolachlor metabolites suggest the need for studies on the target compound’s persistence and toxicity in ecosystems .
Q & A
Q. What are the established synthetic routes for N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide?
The compound can be synthesized via coupling reactions between quinoxaline-6-carboxylic acid derivatives and 1-methoxypropan-2-amine. A common method involves activating the carboxylic acid group using coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen, followed by reaction with the amine at 60–80°C for 12–24 hours . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. For related quinoxaline derivatives, solvent choice (e.g., DMF) and heating (e.g., 100°C for 4.5 hours) are critical for yield optimization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of techniques:
- NMR : Analyze peaks for the methoxy group (~3.3 ppm), quinoxaline aromatic protons (8.0–9.0 ppm), and amide NH (~10 ppm).
- Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in CCDC 1983315 for a nitroquinoxaline analog) provides precise bond lengths and angles .
Q. What are the key physicochemical properties influencing experimental design?
- LogP : Estimated ~2.0 (based on similar methoxy-substituted acetamides), indicating moderate lipophilicity .
- Solubility : Likely low in water; use DMSO or DMF for dissolution in biological assays.
- Stability : Store in airtight containers under inert gas to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can synthetic yields be improved for the carboxamide coupling step?
- Catalyst optimization : Use Pd-based catalysts for Buchwald-Hartwig amidation if steric hindrance occurs.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 120°C) while maintaining yields >80% .
- Protecting groups : Temporarily protect reactive sites (e.g., nitro groups) to minimize side reactions .
Q. What strategies address contradictory bioactivity data in quinoxaline derivatives?
- Purity assessment : Use HPLC (>95% purity) to rule out impurities affecting results .
- Standardized assays : Compare MIC values against reference strains (e.g., S. aureus ATCC 25923) under controlled conditions .
- SAR analysis : Evaluate how the methoxypropan-2-yl group alters steric/electronic profiles compared to analogs like 6-nitroquinoxaline derivatives .
Q. How does the methoxypropan-2-yl substituent impact pharmacokinetics?
- Metabolism : The methoxy group may slow oxidative metabolism, extending half-life (observed in S-metolachlor analogs) .
- Membrane permeability : Higher LogP (~2.0) suggests enhanced passive diffusion, but efflux by P-glycoprotein (as seen in 6-methoxyquinolines) could reduce bioavailability .
Methodological Guidance for Data Analysis
Interpreting conflicting solubility data in polar vs. nonpolar solvents
- DLS/Zeta potential : Assess aggregation in aqueous buffers.
- Co-solvent systems : Use ethanol/water mixtures to balance solubility and stability .
Resolving ambiguities in NMR spectra due to rotameric forms
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
